

Properties and structure of potassium tris(oxalato)ferrate(III).

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Potassium ferrioxalate

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An In-Depth Technical Guide to the Properties and Structure of Potassium Tris(oxalato)ferrate(III)

Executive Summary

Potassium tris(oxalato)ferrate(III), $K_3[Fe(C_2O_4)_3] \cdot 3H_2O$, also known as **potassium ferrioxalate**, is a coordination compound of significant interest in the fields of inorganic chemistry, photochemistry, and materials science. It consists of a central high-spin iron(III) ion octahedrally coordinated by three bidentate oxalate ligands.^{[1][2]} This guide provides a comprehensive technical overview of its synthesis, detailed molecular and crystal structure, physicochemical properties, electronic and magnetic characteristics, thermal decomposition behavior, and key applications. The compound is particularly notable for its vibrant green color, inherent chirality, and high photosensitivity, a property that underpins its primary application as a chemical actinometer for measuring light flux.^{[3][4]} The synthesis and analysis of this complex serve as a foundational exercise in academic chemistry, illustrating core principles of coordination chemistry, stoichiometry, and redox reactions.^{[4][5]}

Synthesis and Purification: A Mechanistic Approach

The synthesis of potassium tris(oxalato)ferrate(III) trihydrate is a well-established procedure in inorganic chemistry, valued for its reliability and the visually distinct, high-purity crystalline product.^{[6][7]} The most common laboratory-scale synthesis involves the reaction of an iron(III) salt, such as ferric chloride, with potassium oxalate.^[1] An alternative and often-used academic

preparation starts with an iron(II) salt, which is first precipitated as iron(II) oxalate and then oxidized in the presence of excess oxalate ions.[2][8]

Causality in Experimental Protocol

The choice of reagents and reaction conditions is dictated by the principles of solubility and complexation equilibria. The formation of the tris(oxalato)ferrate(III) anion, $[\text{Fe}(\text{C}_2\text{O}_4)_3]^{3-}$, is a highly favorable process due to the chelate effect, where the bidentate oxalate ligands form stable five-membered rings with the iron(III) center, displacing monodentate ligands like water or chloride.[1][9]

Self-Validating Experimental Protocol

This protocol describes the synthesis from an iron(III) source. Each step includes an observable outcome that validates the progression of the reaction.

Materials:

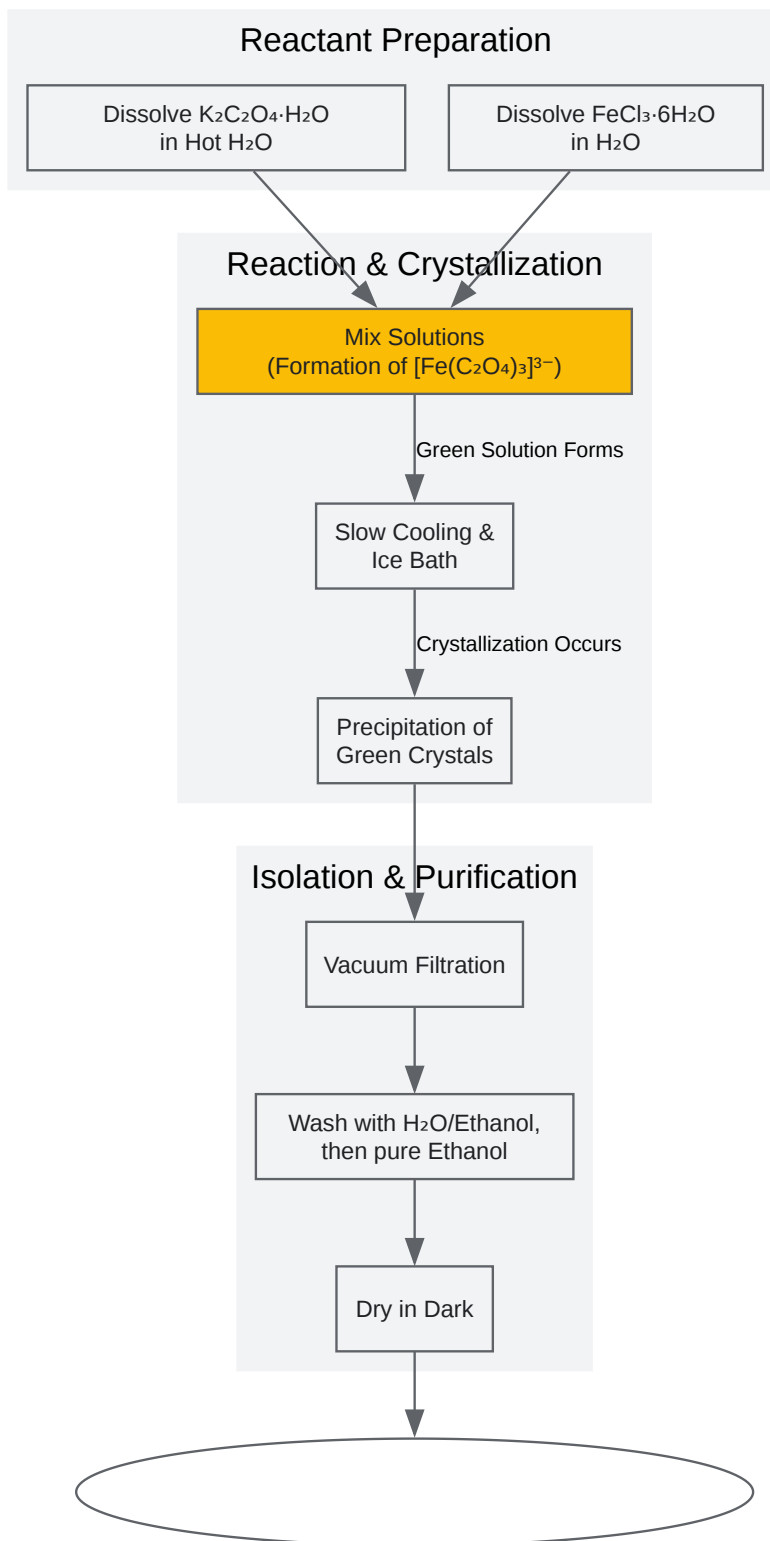
- Ferric chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
- Potassium oxalate monohydrate ($\text{K}_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O}$)
- Distilled water
- Ethanol

Step-by-Step Methodology:

- Preparation of Reactant Solutions:
 - Dissolve a specific molar amount of potassium oxalate monohydrate in a minimum of hot distilled water. The use of hot water increases the dissolution rate and concentration.
 - Separately, dissolve a stoichiometric amount of ferric chloride hexahydrate in a minimum of distilled water. The stoichiometry requires a 3:1 molar ratio of potassium oxalate to ferric chloride.[1]
- Formation of the Complex:

- Slowly add the warm ferric chloride solution to the hot potassium oxalate solution while stirring continuously.[1]
- Validation: The initial yellow/brown color of the ferric chloride solution will immediately transition to a vibrant, clear green, indicating the formation of the $[\text{Fe}(\text{C}_2\text{O}_4)_3]^{3-}$ complex anion.[10]
- Crystallization:
 - Cover the beaker and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal precipitation. The solubility of the product is significantly lower in cold water.[1]
 - Validation: Bright green, well-defined crystals will form as the solution cools.[10]
- Isolation and Purification:
 - Isolate the crystals by vacuum filtration using a Büchner funnel.
 - Wash the crystals with a cold 1:1 water/ethanol solution to remove soluble impurities like potassium chloride.
 - Perform a final wash with pure ethanol or acetone to facilitate rapid drying.[1][11]
 - Validation: The filtrate should be clear, and the isolated crystals should have a uniform lime green appearance.
- Drying and Storage:
 - Dry the crystals in a desiccator or an oven at a low temperature. Crucially, the compound is photosensitive and must be stored in a dark container to prevent decomposition.[3][10]

The following workflow diagram illustrates the key stages of the synthesis process.

Synthesis Workflow for $\text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O}$ [Click to download full resolution via product page](#)Caption: Experimental workflow for the synthesis of $\text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O}$.

Molecular and Crystal Structure

The structural properties of potassium tris(oxalato)ferrate(III) have been extensively characterized by single-crystal X-ray diffraction for both its trihydrate and anhydrous forms.[\[12\]](#)[\[13\]](#)

Coordination Geometry and Chirality

The core of the compound is the tris(oxalato)ferrate(III) anion, $[\text{Fe}(\text{C}_2\text{O}_4)_3]^{3-}$.[\[4\]](#) In this complex, the iron(III) center is coordinated to six oxygen atoms from three bidentate oxalate ligands, resulting in a distorted octahedral geometry.[\[14\]](#) This coordination arrangement is chiral, meaning the complex is non-superimposable on its mirror image. The two resulting enantiomers are designated by the stereochemical descriptors delta (Δ) for a right-handed propeller arrangement and lambda (Λ) for a left-handed arrangement.[\[4\]](#)

Caption: Distorted octahedral coordination of the Fe(III) center.

Crystal Structure of the Trihydrate ($\text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O}$)

The trihydrate crystallizes in the monoclinic space group $\text{P}2_1/\text{c}$.[\[13\]](#) The overall structure is a complex three-dimensional supramolecular network. In this network, the $[\text{Fe}(\text{C}_2\text{O}_4)_3]^{3-}$ octahedral units are linked through potassium ions and an extensive network of hydrogen bonds involving the water molecules and the oxygen atoms of the oxalate ligands.[\[13\]](#)[\[15\]](#)

Crystal Structure of the Anhydrous Form ($\text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3]$)

An anhydrous form of the complex has also been characterized, which possesses a structure distinctly different from its hydrated counterpart.[\[12\]](#)[\[16\]](#) This form crystallizes in the chiral cubic space group $\text{P}4_132$.[\[16\]](#)[\[17\]](#) The structure consists of infinite anionic $[\text{Fe}(\text{C}_2\text{O}_4)_3]^{3-}$ units interlinked by potassium ions, which occupy three different coordination environments.[\[16\]](#)[\[17\]](#)

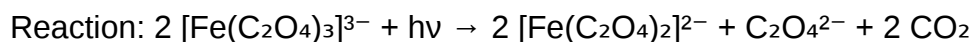
Physicochemical Properties

The physical and chemical properties of potassium tris(oxalato)ferrate(III) are summarized below.

Property	Value	Reference(s)
Chemical Formula	$K_3[Fe(C_2O_4)_3] \cdot 3H_2O$ (Trihydrate)	[3][10]
Molecular Weight	491.25 g/mol (Trihydrate)	[18]
	437.20 g/mol (Anhydrous)	[3]
Appearance	Deep green / lime green crystalline solid	[3][10]
Crystal System	Monoclinic (P2 ₁ /c) (Trihydrate)	[13]
	Cubic (P4 ₁ 32) (Anhydrous)	[12][16]
Density	~2.13 g/cm ³	[3]
Solubility	Moderately soluble in water; Insoluble in ethanol	[3][19]
Stability	Stable in the dark; decomposes in light	[3]
Magnetic Moment (μ_{eff})	~5.9 B.M.	[20]

Photosensitivity

The most critical chemical property of the $[Fe(C_2O_4)_3]^{3-}$ anion is its photosensitivity.[4] When exposed to light or other high-energy electromagnetic radiation, the complex undergoes an internal redox reaction. An electron is transferred from an oxalate ligand to the iron(III) center (a ligand-to-metal charge transfer), reducing it to iron(II). The oxalate ligand is concurrently oxidized to carbon dioxide.[1]



This well-defined photochemical decomposition is the foundation for its widespread use in chemical actinometry to measure light intensity.[3][4]

Electronic and Magnetic Properties

Electronic Spectrum and Origin of Color

The intense green color of the compound is not due to d-d electronic transitions, which are spin-forbidden for a high-spin d^5 ion like Fe(III) and thus very weak. Instead, the color arises from much more intense ligand-to-metal charge transfer (LMCT) bands that appear in the visible region of the spectrum.^{[8][14]} UV-Vis absorption spectra typically show broad absorption bands corresponding to these charge transfer events.^{[14][16]}

Magnetic Properties

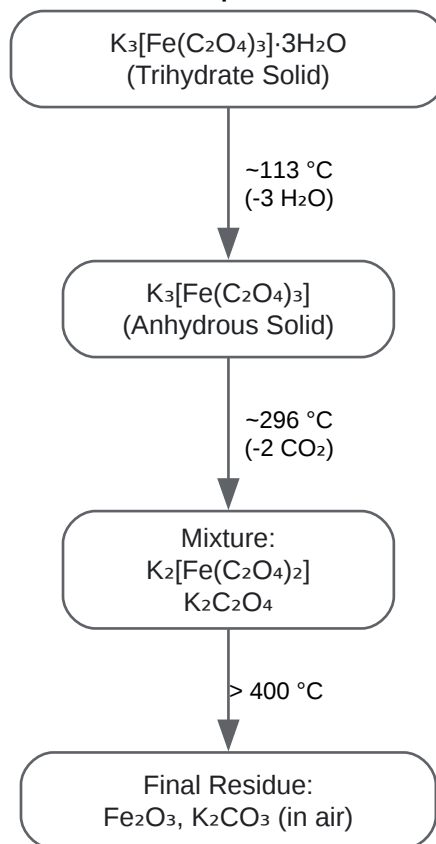
Magnetic susceptibility measurements confirm that potassium tris(oxalato)ferrate(III) is a high-spin complex.^{[2][21]} The iron(III) center has five unpaired electrons in its 3d orbitals ($t_{2g}^3 e_g^2$ configuration). The experimentally determined effective magnetic moment (μ_{eff}) is approximately 5.88-5.9 Bohr magnetons (B.M.), which is in excellent agreement with the theoretical spin-only value of 5.92 B.M. for five unpaired electrons.^{[22][16]} At room temperature, the compound is paramagnetic.^[16] At very low temperatures, weak antiferromagnetic interactions between adjacent iron ions have been observed.^[16]

Thermal Decomposition

The thermal decomposition of potassium tris(oxalato)ferrate(III) trihydrate occurs in distinct, well-characterized stages. This process is a common experiment in thermogravimetric analysis (TGA).^{[4][23]}

- **Dehydration:** The first step, occurring at approximately 113 °C, is the loss of the three molecules of water of crystallization to form the anhydrous complex, $K_3[Fe(C_2O_4)_3]$.^{[4][23]}
$$K_3[Fe(C_2O_4)_3] \cdot 3H_2O(s) \rightarrow K_3 + 3 H_2O(g)$$
- **Redox Decomposition:** At higher temperatures (~296 °C), the anhydrous salt undergoes an intramolecular redox decomposition. The Fe(III) is reduced to Fe(II), and an oxalate ligand is oxidized to carbon dioxide. The solid products are potassium ferrooxalate ($K_2[Fe(C_2O_4)_2]$) and potassium oxalate.^{[4][23]}
$$2 K_3 \rightarrow 2 K_2 + K_2C_2O_4(s) + 2 CO_2(g)$$
- **Further Decomposition:** Upon further heating to above 380-400 °C, the resulting iron(II) oxalate species can decompose further to form iron oxides (Fe_2O_3 in air, Fe_3O_4 or Fe in vacuo) and potassium carbonate.^{[14][24]}

Thermal Decomposition Pathway



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Caption: Stepwise thermal decomposition of $\text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O}$.

Key Applications

The unique properties of potassium tris(oxalato)ferrate(III) make it valuable in several scientific and industrial domains.

- **Chemical Actinometry:** Its primary and most famous application is as a chemical actinometer to measure light flux, particularly in the UV and visible ranges. The quantum yield of its photodecomposition is well-known and stable, making it a reliable standard.^{[3][4][19]}
- **Precursor for Materials:** It serves as a precursor for the synthesis of magnetic materials and nanocrystalline metallic oxides.^{[7][14]} The controlled thermal decomposition of the complex can yield iron oxides with specific morphologies and properties.

- Photography and Blueprinting: Its light-sensitive nature has been exploited in older photographic processes, including cyanotype or blueprinting, where its photoreduction leads to the formation of the stable, colored Prussian blue pigment.[25]
- Educational Demonstrations: The synthesis, vibrant color changes, photochemistry, and thermal decomposition of this compound make it an excellent and popular choice for experiments in high school and undergraduate chemistry laboratories.[4][7][10]

Safety and Handling

Potassium tris(oxalato)ferrate(III) is a toxic solid. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Ingestion or inhalation should be avoided. It is classified as a hazardous chemical for transportation (UN Number 3288, Class 6.1).[3] As it is a photosensitive compound, it must be stored in a tightly sealed, light-proof container.[3]

References

- Vertex AI Search. (n.d.). Potassium tris(oxalato) ferrate (III).
- ResearchGate. (n.d.). Crystal data and structure refinement for anhydrous $K_3[Fe(C_2O_4)_3]$.
- Taylor & Francis Online. (n.d.). Supramolecular interactions in the X-ray crystal structure of potassium tris(oxalato)ferrate(III) trihydrate.
- Potassium Trioxalatoferrate(III) - Product Specification. (n.d.).
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis, Structure, Optical, Thermal, Dielectric And Magnetic Properties Of Cation Deficient $K_{2.72}[Fe(C_2O_4)_3]$.
- ResearchGate. (n.d.). Synthesis and Characterization of 3D Chiral Anhydrous Potassium Tris(oxalato)Ferrate(III): A Way Towards Multifunctional Applications.
- Scribd. (n.d.). Synthesis of Potassium Tris (Oxalato) Ferrate (III).
- 大学化学. (2016). Improvements on Synthesis of Potassium Tris(oxalato) Ferrate(III) Trihydrate.
- ResearchGate. (n.d.). Synthesis, crystal structure and characterization of chiral, three-dimensional anhydrous potassium tris(oxalato)ferrate(III).
- Oxford Academic. (n.d.). Thermal Decomposition of Potassium Trioxalatoferrate(III) Trihydrate. Bulletin of the Chemical Society of Japan.
- Benchchem. (n.d.). Synthesis of tripotassium tris(oxalato)ferrate(III) lab report.

- ResearchGate. (1997). Crystal structure of potassium tris(oxalato)ferrate(III) trihydrate doped with sodium, $K_{2.9}Na_{0.1}Fe(C_2O_4)_3 \cdot 3H_2O$.
- Sciencemadness Wiki. (2016). Synthesis of potassium trisoxalatoferrate(III) trihydrate.
- ACS Publications. (n.d.). The Thermal Decomposition of Potassium Tris(oxalato)ferrate(III).
- ChemicalBook. (n.d.). POTASSIUM TRIOXALATOFERRATE(III).
- The Synthesis, Chemistry and Magnetic Properties of Potassium Trioxalatoferrate(III). (n.d.).
- PubChem. (n.d.). Potassium tris(oxalato)ferrate(III) trihydrate.
- Wikipedia. (n.d.). **Potassium ferrioxalate**.
- Benchchem. (n.d.). Preparation and Analysis of Potassium Tris(oxalato)ferrate(III) Trihydrate: A Technical Guide.
- Chegg.com. (2019). Solved 8. The effective magnetic moment of potassium.
- Magnetic susceptibility and crystal structure analysis of potassium iron oxalate trihydrate. (n.d.).
- ResearchGate. (2018). XRD, FE-SEM, FT-IR and ESR studies of cation deficient potassium tris(oxalato)ferrate(III)trihydrate.
- ACS Publications. (n.d.). Potassium Tris(oxalato)ferrate(III): A Versatile Compound To Illustrate the Principles of Chemical Equilibria.
- ResearchGate. (n.d.). Potassium Tris(oxalato)ferrate(III): A Versatile Compound To Illustrate the Principles of Chemical Equilibria | Request PDF.
- Moessbauer study of the thermal decomposition of potassium tris(oxalato)ferrate(III). (n.d.).
- Preparation and properties of potassium trioxalatoferrate(III) trihydrate. (n.d.).

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drcarman.info [drcarman.info]
- 3. nbinnno.com [nbinnno.com]
- 4. Potassium ferrioxalate - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Potassium tris(oxalato) ferrate (III) [dmishin.github.io]
- 11. Synthesis of potassium trisoxalatoferrate(III) trihydrate - Sciencemadness Wiki [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. ijrset.com [ijrset.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Potassium tris(oxalato)ferrate(III) trihydrate | C₆H₉FeK₃O₁₅ | CID 91886515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. POTASSIUM TRIOXALATOFERRATE(III) | 5936-11-8 [chemicalbook.com]
- 20. Solved 8. The effective magnetic moment of potassium | Chegg.com [chegg.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Properties and structure of potassium tris(oxalato)ferrate(III).]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6354774#properties-and-structure-of-potassium-tris-oxalato-ferrate-iii]

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